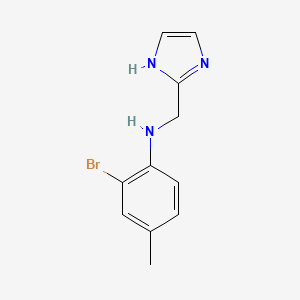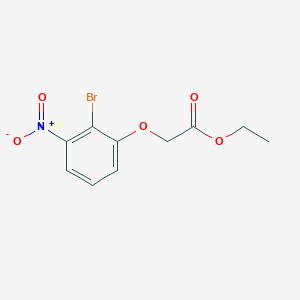
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromo-3-nitrophenoxy)acetate typically involves the reaction of 2-bromo-3-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products Formed
Nucleophilic substitution: Products like 2-(2-azido-3-nitrophenoxy)acetate or 2-(2-thio-3-nitrophenoxy)acetate.
Reduction: 2-(2-amino-3-nitrophenoxy)acetate.
Hydrolysis: 2-(2-bromo-3-nitrophenoxy)acetic acid.
Applications De Recherche Scientifique
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-bromo-3-nitrophenoxy)acetate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl 2-(2-chloro-3-nitrophenoxy)acetate: Chlorine instead of bromine, affecting reactivity and properties.
Ethyl 2-(2-bromo-3-aminophenoxy)acetate: Amino group instead of nitro group, leading to different chemical behavior.
Propriétés
Formule moléculaire |
C10H10BrNO5 |
|---|---|
Poids moléculaire |
304.09 g/mol |
Nom IUPAC |
ethyl 2-(2-bromo-3-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H10BrNO5/c1-2-16-9(13)6-17-8-5-3-4-7(10(8)11)12(14)15/h3-5H,2,6H2,1H3 |
Clé InChI |
KBESVRNQLWMNPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=CC(=C1Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


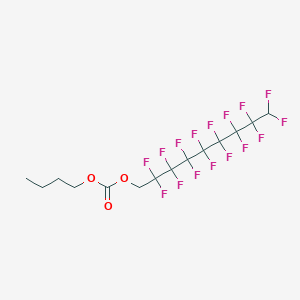


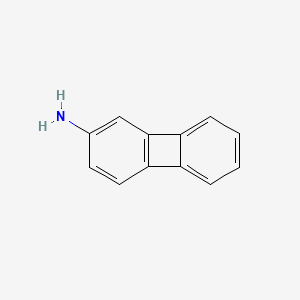

![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)

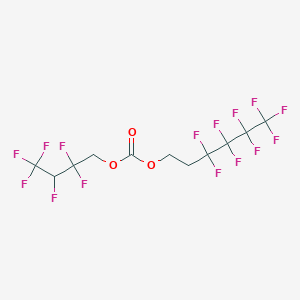
![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)



